molecular formula C8H11BrO B3044734 6-Bromo-2-methylhept-6-en-3-yn-2-ol CAS No. 100379-06-4

6-Bromo-2-methylhept-6-en-3-yn-2-ol

Cat. No.: B3044734
CAS No.: 100379-06-4
M. Wt: 203.08 g/mol
InChI Key: SMPAXHDJXTYRLU-UHFFFAOYSA-N
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Description

6-Bromo-2-methylhept-6-en-3-yn-2-ol is a useful research compound. Its molecular formula is C8H11BrO and its molecular weight is 203.08 g/mol. The purity is usually 95%.
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Properties

CAS No.

100379-06-4

Molecular Formula

C8H11BrO

Molecular Weight

203.08 g/mol

IUPAC Name

6-bromo-2-methylhept-6-en-3-yn-2-ol

InChI

InChI=1S/C8H11BrO/c1-7(9)5-4-6-8(2,3)10/h10H,1,5H2,2-3H3

InChI Key

SMPAXHDJXTYRLU-UHFFFAOYSA-N

SMILES

CC(C)(C#CCC(=C)Br)O

Canonical SMILES

CC(C)(C#CCC(=C)Br)O

Origin of Product

United States

Chemical Identity and Properties

Before delving into its synthetic utility, it is essential to establish the fundamental chemical and physical properties of 6-Bromo-2-methylhept-6-en-3-yn-2-ol. These characteristics are critical for its handling, reaction design, and purification.

Identifier Value
IUPAC Name This compound
Molecular Formula C₈H₁₁BrO
Molecular Weight 203.08 g/mol
CAS Number 100379-06-4
Canonical SMILES CC(C)(C#CCC(=C)Br)O
InChI Key SMPAXHDJXTYRLU-UHFFFAOYSA-N

Data sourced from PubChem. Current time information in Bangalore, IN.

Applications As a Synthetic Building Block and Intermediate

Construction of Complex Organic Molecules

The multifunctionality of this compound allows for its elaboration into intricate molecular scaffolds, including those of biological relevance.

The carbon skeleton of "6-Bromo-2-methylhept-6-en-3-yn-2-ol" bears resemblance to subunits found in various natural products, including certain terpenoids and retinoids. While direct syntheses of these specific classes of compounds from this starting material are not explicitly detailed in the literature, the potential for such transformations is clear. For instance, the vinyl bromide moiety can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce new carbon-carbon bonds. This would be a key step in extending the carbon chain and constructing the polyene systems characteristic of retinoids. The alkyne can be selectively reduced to either a cis- or trans-alkene, providing stereochemical control crucial for biological activity. Furthermore, the tertiary alcohol could be eliminated to generate an additional double bond or serve as a handle for further functionalization.

Table 1: Potential Transformations for Modified Terpenoid/Retinoid Synthesis

Functional GroupPotential ReactionResulting Structural Motif
Vinyl BromideSuzuki CouplingExtended Polyene Chain
AlkyneLindlar Hydrogenationcis-Alkene
AlkyneBirch Reductiontrans-Alkene
Tertiary AlcoholDehydrationConjugated Diene

The combination of an alkyne and an alkene in "this compound" makes it a prime candidate for intramolecular cyclization reactions to form polycyclic systems. For example, under radical conditions, the vinyl bromide could initiate a cascade cyclization onto the alkyne, potentially leading to the formation of five- or six-membered rings. The stereochemistry of the newly formed ring system would be influenced by the geometry of the transition state, offering a pathway to stereocontrolled synthesis. Additionally, transition metal-catalyzed reactions, such as Pauson-Khand type reactions, could be envisioned, where the enyne moiety reacts with a source of carbon monoxide to generate cyclopentenones, which are versatile intermediates for further elaboration.

The electrophilic nature of the vinyl bromide and the nucleophilic potential of the alkyne (after deprotonation) or the alcohol provide multiple avenues for the synthesis of heterocyclic compounds. For example, reaction with a primary amine could lead to an initial substitution of the bromide followed by an intramolecular cyclization onto the alkyne, forming nitrogen-containing heterocycles such as pyrroles or pyridines, depending on the reaction conditions and the nature of the amine. Similarly, reaction with sulfur or oxygen nucleophiles could pave the way for the synthesis of thiophenes, furans, or their partially saturated derivatives.

Development of Novel Reaction Methodologies

The unique reactivity of this halogenated alkenyne alcohol can be harnessed to explore and develop new synthetic methods.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. The diverse functionality of "this compound" makes it an attractive substrate for the design of novel MCRs. For instance, a palladium-catalyzed MCR could involve the oxidative addition of the vinyl bromide to the catalyst, followed by insertion of the alkyne and subsequent reaction with an external nucleophile, leading to the rapid construction of complex molecular scaffolds.

The interplay between the vinyl bromide, alkyne, and alcohol functionalities can give rise to unique reactivity under catalytic conditions. For example, a transition metal catalyst could coordinate to both the alkene and the alkyne, facilitating novel intramolecular rearrangements or cycloisomerization reactions. The presence of the bromine atom could also be exploited in metal-catalyzed reactions that proceed via an oxidative addition/reductive elimination cycle, allowing for the introduction of a wide range of substituents at the vinylic position.

In-depth Analysis of this compound: A Specialized Synthetic Intermediate

A comprehensive review of the chemical properties and synthetic applications of the highly functionalized organic compound, this compound, reveals its potential as a versatile building block in the construction of complex molecular architectures. This article delineates the known attributes and theoretical applications of this compound within the realm of organic synthesis and material science.

The unique structural arrangement of this compound, featuring a vinyl bromide, an internal alkyne, and a tertiary alcohol all within a seven-carbon chain, presents a rich platform for a variety of chemical transformations. While extensive, specific research on this particular molecule is not widely available in peer-reviewed literature, its constituent functional groups suggest a range of predictable and valuable reactivities.

Chemical Reactivity and Transformation Pathways of 6 Bromo 2 Methylhept 6 En 3 Yn 2 Ol

Reactivity of the Bromoalkene Moiety

The bromoalkene portion of the molecule, specifically the vinyl bromide, is a site of significant reactivity. It can participate in a variety of reactions, including electrophilic additions, nucleophilic substitutions (though less common for vinyl halides), eliminations, and metal-catalyzed cross-coupling reactions.

Electrophilic Additions to the Brominated Olefin

Alkenes readily undergo electrophilic addition reactions. In the case of 6-bromo-2-methylhept-6-en-3-yn-2-ol, the double bond is electron-rich and can be attacked by electrophiles. For instance, the addition of halogens like bromine (Br₂) or chlorine (Cl₂) would be expected to proceed, breaking the pi bond to form a di- or tri-haloalkane derivative. libretexts.orgmasterorganicchemistry.comyoutube.comlibretexts.orgchemguide.co.uk The reaction with bromine, for example, typically proceeds through a cyclic bromonium ion intermediate, which is then opened by a bromide ion in an anti-addition fashion. libretexts.orgmasterorganicchemistry.com The decolorization of a bromine solution serves as a qualitative test for the presence of a carbon-carbon double bond. libretexts.orgchemguide.co.uk

Table 1: Predicted Products of Electrophilic Addition to this compound

ReagentPredicted ProductReaction Type
Br₂ in CCl₄6,6,7-Tribromo-2-methylhept-3-yn-2-olHalogenation
HBr6,6-Dibromo-2-methylhept-3-yn-2-olHydrohalogenation

Note: The regioselectivity of HBr addition would follow Markovnikov's rule, with the hydrogen adding to the less substituted carbon of the original double bond.

Nucleophilic Substitution Reactions at the Bromine-Bearing Carbon (e.g., Allylic Bromide Reactivity)

While direct nucleophilic substitution on a vinyl bromide is generally difficult due to the high energy of the vinylic carbocation intermediate and the strength of the C-Br bond, the allylic nature of the system in this compound could potentially allow for substitution reactions under certain conditions. More specifically, the carbon adjacent to the double bond (C5) is allylic. While the bromine is attached to a vinylic carbon (C6), nucleophilic attack at the allylic position (C5) with concurrent rearrangement of the double bond (an SN2' reaction) is a possibility, though less common. Allylic halides are generally more reactive towards SN2 reactions than their saturated counterparts due to stabilization of the transition state. libretexts.org However, given the vinylic position of the bromine in the parent molecule, such reactivity would be atypical.

Elimination Reactions to Form Cumulenes or New Alkynes

Elimination reactions involving vinyl halides can be used to generate alkynes. In the case of this compound, treatment with a strong base could potentially lead to the elimination of HBr. However, given the structure, this would require the removal of a proton from the adjacent sp²-hybridized carbon, which is not feasible. A more plausible, though likely challenging, reaction would be a reductive elimination or a base-induced elimination under forcing conditions to potentially form a cumulene, a compound with two or more cumulative double bonds. The formation of cumulenes from vinylic halides is a known, albeit not always high-yielding, transformation.

Metal-Mediated Cross-Coupling Reactions (e.g., Sonogashira, Heck, Stille)

The vinyl bromide moiety is an excellent handle for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. acs.orgwikipedia.org

Sonogashira Coupling: This reaction would involve the coupling of the vinyl bromide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. This would result in the formation of a new carbon-carbon bond between the vinyl carbon and the terminal alkyne. wikipedia.org

Heck Coupling: In a Heck reaction, the vinyl bromide could be coupled with an alkene in the presence of a palladium catalyst and a base. This would form a new carbon-carbon bond at the site of the bromine, leading to a more complex unsaturated system.

Stille Coupling: The Stille reaction involves the coupling of the vinyl bromide with an organostannane reagent, catalyzed by palladium. This is a versatile method for creating new carbon-carbon bonds.

Suzuki Coupling: This involves the reaction of the vinyl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.

Table 2: Potential Cross-Coupling Reactions of the Bromoalkene Moiety

Reaction NameCoupling PartnerCatalyst SystemPredicted Product Type
SonogashiraTerminal Alkyne (R-C≡CH)Pd(PPh₃)₄, CuI, BaseConjugated Enyne
HeckAlkene (R'-CH=CH₂)Pd(OAc)₂, PPh₃, BaseSubstituted Diene
StilleOrganostannane (R''-SnBu₃)Pd(PPh₃)₄Substituted Alkene
SuzukiBoronic Acid (R'''-B(OH)₂)Pd(PPh₃)₄, BaseSubstituted Alkene

Reactivity of the Alkynyl Moiety

The internal alkyne in this compound also presents a site for various chemical transformations, most notably addition reactions across the triple bond.

Hydration and Hydrohalogenation Reactions

Hydration: The addition of water to the alkyne, typically catalyzed by a mercury(II) salt in acidic conditions, would lead to the formation of an enol intermediate. libretexts.orglibretexts.orgyoutube.com This enol would then rapidly tautomerize to the more stable keto form. For an internal, unsymmetrical alkyne like the one in this molecule, a mixture of two isomeric ketones would be expected, as the initial addition of the hydroxyl group can occur at either of the two sp-hybridized carbons. libretexts.orgchemistrysteps.com

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) across the triple bond would also occur. masterorganicchemistry.comkhanacademy.orgyoutube.com With one equivalent of HX, a vinyl halide would be formed. The regioselectivity would favor the formation of the more stable vinylic carbocation intermediate. With two equivalents of HX, a geminal dihalide would be the final product, with both halogen atoms attached to the same carbon. libretexts.org

Table 3: Predicted Products of Alkyne Moiety Reactions

ReagentIntermediate ProductFinal ProductReaction Type
H₂O, H₂SO₄, HgSO₄Mixture of EnolsMixture of KetonesHydration
1 eq. HBrMixture of Vinyl Bromides-Hydrohalogenation
2 eq. HBr-Mixture of Geminal DibromidesHydrohalogenation

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

Cycloaddition reactions are powerful tools for the construction of cyclic systems. The vinyl bromide and alkyne functionalities in this compound present opportunities for various cycloaddition pathways.

Diels-Alder Reactions: The Diels-Alder reaction is a [4+2] cycloaddition that typically involves a conjugated diene and a dienophile. masterorganicchemistry.comlibretexts.org In the context of this compound, the vinyl bromide moiety can act as a dienophile. The presence of the bromine atom can influence the reactivity and regioselectivity of the reaction. Electron-withdrawing groups on the dienophile generally accelerate the Diels-Alder reaction. masterorganicchemistry.com While bromine is not a strongly electron-withdrawing group, its presence can affect the electronic properties of the double bond. In reactions with substituted pyrones, a bromo substituent has been shown to influence the regioselectivity, leading to the formation of a single isomer due to steric hindrance. nih.gov

The alkyne can also participate as a dienophile, leading to the formation of a cyclohexadiene ring system. The choice of diene and reaction conditions would determine which of the two functionalities (alkene or alkyne) preferentially reacts. For intramolecular Diels-Alder reactions, the molecule would need to be tethered to a diene functionality. Such reactions are known to be effective for forming five- and six-membered rings. masterorganicchemistry.com

Hypothetical Diels-Alder Reaction of this compound

DieneDienophile MoietyExpected ProductConditions
CyclopentadieneVinyl BromideBicyclic adductThermal
2,3-Dimethyl-1,3-butadieneAlkyneSubstituted cyclohexadieneHigh Pressure

[2+2] Cycloadditions: The [2+2] cycloaddition is a reaction that forms a four-membered ring from two components, each contributing two atoms. These reactions can be promoted photochemically or, in some cases, thermally, especially with ketenes. libretexts.org The vinyl bromide in this compound could potentially undergo [2+2] cycloaddition with another alkene or alkyne under photochemical conditions. The presence of the bromine atom might influence the regioselectivity of the cycloaddition. There are examples of enantioselective [2+2] cycloaddition reactions catalyzed by chiral Lewis acids, such as a chiral aluminum bromide complex, which could potentially be applied to substrates like this. organic-chemistry.org

Transition Metal-Catalyzed Alkyne Functionalizations

Transition metal catalysis offers a wide array of methods for the functionalization of alkynes. nih.gov The internal alkyne in this compound is a prime site for such transformations, which can lead to the formation of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are powerful methods for forming carbon-carbon bonds. beilstein-journals.org The vinyl bromide moiety of the molecule could readily participate in such reactions with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. This would lead to the formation of a conjugated enyne system. Conversely, the alkyne within the molecule could potentially undergo coupling reactions, although this is less common for internal alkynes compared to terminal ones.

Furthermore, nickel-catalyzed cross-electrophile coupling reactions have emerged as a valuable tool for C(sp3)-Si and C(sp3)-C(sp2) bond formation, tolerating a wide range of functional groups. chemguide.co.ukchadsprep.com It is conceivable that under specific nickel-catalyzed reductive conditions, the vinyl bromide could be coupled with various electrophiles.

Potential Transition Metal-Catalyzed Reactions

Reaction TypeCoupling PartnerCatalyst SystemExpected Product
Sonogashira CouplingPhenylacetylenePd(PPh₃)₄, CuI, Et₃NConjugated enyne
Suzuki CouplingPhenylboronic acidPd(OAc)₂, SPhos, K₃PO₄Phenyl-substituted alkene
Heck CouplingStyrenePd(OAc)₂, P(o-tol)₃, Et₃NStilbene derivative

Reactivity of the Tertiary Alcohol Functionality

The tertiary propargylic alcohol in this compound is a versatile functional group capable of undergoing a variety of transformations.

The oxidation of alcohols is a fundamental transformation in organic synthesis. chemistryviews.orglibretexts.org However, tertiary alcohols are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group. chemguide.co.uklibretexts.org Therefore, direct oxidation of the tertiary alcohol in this compound to a ketone is not expected to occur without cleavage of a carbon-carbon bond, which would require harsh reaction conditions. masterorganicchemistry.com

The alkyne and alkene functionalities in this compound can be reduced under various conditions. Catalytic hydrogenation over a platinum, palladium, or nickel catalyst would typically reduce both the alkyne and the alkene to the corresponding alkane, 6-bromo-2-methylheptan-2-ol. chadsprep.comlibretexts.org

Selective reduction of the alkyne to a cis-alkene can be achieved using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline). libretexts.orgyoutube.com This would yield (Z)-6-bromo-2-methylhept-6-en-3-en-2-ol. It has been shown that vinyl iodides can be stable to the reduction of propargyl alcohols to cis-allylic alcohols using hydrogen over Pd/CaCO₃, suggesting that the vinyl bromide in the target molecule might also remain intact under these conditions. masterorganicchemistry.com

Alternatively, reduction of the alkyne to a trans-alkene can be accomplished using a dissolving metal reduction, such as sodium or lithium in liquid ammonia. libretexts.orglibretexts.org This would result in the formation of (E)-6-bromo-2-methylhept-6-en-3-en-2-ol.

Reduction Pathways of this compound

ReagentTargeted FunctionalityProduct
H₂, Pd/CAlkyne and Alkene6-Bromo-2-methylheptan-2-ol
H₂, Lindlar's CatalystAlkyne(Z)-6-Bromo-2-methylhept-6-en-3-en-2-ol
Na, NH₃ (l)Alkyne(E)-6-Bromo-2-methylhept-6-en-3-en-2-ol

The tertiary alcohol can be derivatized to form ethers or esters. Etherification of sterically hindered tertiary alcohols can be challenging. su.se However, methods have been developed for the etherification of propargylic alcohols. For instance, cationic ruthenium allenylidene complexes can catalyze the etherification of secondary and tertiary propargylic alcohols with primary and secondary alcohols. umsl.edu Acid-catalyzed etherification is also a possibility, though it can be complicated by side reactions, especially with tertiary alcohols which can undergo elimination. masterorganicchemistry.com A transition-metal-free method for the arylation of tertiary alcohols with ortho-substituted diaryliodonium salts has also been reported, which could be applicable here. su.se

Acid-catalyzed dehydration of tertiary alcohols typically proceeds readily via an E1 mechanism to form alkenes. libretexts.orgyoutube.com In the case of this compound, dehydration would likely lead to a conjugated enyne system. The regioselectivity of the elimination would be influenced by the stability of the resulting double bonds. Bismuth(III) triflate has been shown to be a powerful catalyst for the dehydration of tertiary alcohols under mild conditions. nih.gov

The 1,5-enyne-ol structural motif present in this compound makes it a potential candidate for sigmatropic rearrangements. The Oxy-Cope rearrangement is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of 1,5-dien-3-ols that yields an unsaturated carbonyl compound after tautomerization of the initial enol product. wikipedia.orgmasterorganicchemistry.com This reaction is often irreversible and can be accelerated by base. organic-chemistry.orgwikipedia.org While the target molecule is a 1,5-enyne-ol, analogous rearrangements of such systems are known. The presence of the bromo substituent could potentially influence the electronic nature of the system and the course of the rearrangement. A thermal rearrangement of a related propargyl vinyl alcohol has been reported to yield both an allenic ketone and a cyclopropane (B1198618) derivative. chemsrc.com

Cascade and Cycloisomerization Reactions Involving Multiple Functional Groups

The concurrent presence of an alkyne and an alkene in a 1,5-relationship within the structure of this compound makes it an ideal candidate for cascade and cycloisomerization reactions. These reactions, often mediated by transition metals, can lead to the rapid assembly of intricate molecular architectures from simple acyclic precursors.

Indium(III)-Catalyzed Cascade Cycloisomerization of 1,5-Enynes

Indium(III) halides have emerged as potent catalysts for the cycloisomerization of 1,5-enynes. Research on substrates analogous to this compound demonstrates that these reactions proceed under mild conditions, exhibiting high levels of regio- and stereocontrol.

In the presence of an Indium(III) catalyst, such as InI₃, 1,5-enynes undergo a cascade cycloisomerization. The reaction is initiated by the electrophilic activation of the alkyne by the indium catalyst, followed by a nucleophilic attack from the alkene. Studies on related 1-bromo-1,5-enynes have shown that these cyclizations proceed with a distinct regioselectivity, favoring a 6-endo-dig cyclization pathway. nih.gov This initial cyclization generates a vinyl-substituted six-membered ring.

The stereospecificity of the cyclization has also been observed, with the configuration of the starting alkene being retained in the product. nih.gov For instance, if the substituent on the alkene is in a trans (E) or cis (Z) configuration relative to the enyne backbone, this stereochemistry is often translated to the newly formed stereocenters in the cyclic product. nih.govnih.gov

A proposed mechanism for this transformation involves the formation of a nonclassical carbocation intermediate after the initial 1,5-enyne cyclization. This intermediate then evolves to the final product through subsequent reaction pathways. nih.gov

The initial 6-endo-dig cyclization of a 1,5-enyne like this compound can be the entry point to more complex molecular scaffolds. When the enyne substrate is appropriately functionalized with a pendant nucleophile, a subsequent intramolecular reaction can occur, leading to the formation of polycyclic systems. For example, aryl-substituted 1,5-enynes have been shown to undergo a cascade reaction involving the initial enyne cyclization followed by a hydroarylation or phenoxycyclization, resulting in the synthesis of tricyclic heterocycles such as benzo[b]chromenes and xanthenes. nih.gov

Furthermore, the strategic placement of nucleophiles can direct the cyclization towards the formation of spirocyclic frameworks. For 1,5-enynes bearing a nucleophile at the C-5 position of the alkene, treatment with an indium(III) catalyst can yield oxaspiranes through a 6-endo cycloisomerization, followed by the trapping of the resulting intermediate by the pendant nucleophile. nih.gov

The versatility of this methodology is highlighted by the ability to perform one-pot sequential reactions. For instance, an indium-catalyzed cycloisomerization of a 1-bromo-1,5-enyne can be followed by a palladium-catalyzed cross-coupling reaction, allowing for the introduction of further molecular diversity. nih.govnih.gov

The table below summarizes the outcomes of Indium(III)-catalyzed cycloisomerization of analogous 1,5-enynes.

Substrate TypeCatalystKey Reaction PathwayProduct TypeRef.
Aryl 1,5-EnynesInI₃6-endo-dig cyclization / C-C or C-O cyclizationTricyclic Heterocycles nih.gov
1-Bromo-1,5-enynesInI₃ / Pd-catalyst6-endo-dig cyclization / Cross-couplingFunctionalized Cyclic Compounds nih.gov
1,5-Enynes with C-5 nucleophileInI₃6-endo regioselective cycloisomerizationSpiroheterocycles nih.gov

Intramolecular Ene Reactions

The 1,5-enyne scaffold of this compound also suggests the possibility of intramolecular ene reactions. In a thermal or Lewis acid-catalyzed process, the alkene could act as the "enophile" and the propargylic C-H bond as the "ene" component, leading to the formation of a cyclopentane (B165970) ring. However, a comprehensive search of the scientific literature did not yield specific examples of intramolecular ene reactions involving this compound.

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis is a powerful tool for the formation of cyclic compounds. For a molecule like this compound, which contains both an alkene and an alkyne, RCM could potentially be employed to construct a seven-membered ring through an enyne metathesis. This would require a suitable ruthenium or molybdenum catalyst. Nevertheless, there is no specific literature detailing the application of RCM to this compound.

Intermolecular Reactions and Conjugate Additions

The vinyl bromide and alkyne functionalities in this compound present opportunities for various intermolecular reactions. The vinyl bromide can participate in cross-coupling reactions such as Suzuki, Stille, or Heck reactions, allowing for the introduction of a wide range of substituents at the C-6 position. The alkyne can undergo reactions like hydrohalogenation, hydration, or cycloadditions.

The conjugated enyne system could also be susceptible to conjugate addition reactions, where a nucleophile adds to the C-5 position. However, specific studies on intermolecular reactions and conjugate additions for this compound are not reported in the surveyed scientific literature.

Mechanistic Investigations of Reactions Involving 6 Bromo 2 Methylhept 6 En 3 Yn 2 Ol

Kinetic Studies and Reaction Rate Determinations

Kinetic studies are essential for elucidating reaction mechanisms by providing quantitative data on reaction rates and the factors that influence them.

The rate law for a reaction involving 6-Bromo-2-methylhept-6-en-3-yn-2-ol would be determined by systematically varying the concentrations of the reactants and any catalysts and observing the effect on the initial reaction rate. This allows for the determination of the reaction order with respect to each component. For instance, in a potential cyclization reaction, the rate law might be expressed as:

Rate = k [this compound]^x [Catalyst]^y

where k is the rate constant, and x and y are the reaction orders.

Once the rate law is established, the activation parameters, including the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can be determined by measuring the rate constant at different temperatures. These parameters are derived from the Arrhenius equation and the Eyring equation.

Arrhenius Equation: k = A e^(-Ea/RT)

Eyring Equation: k = (κbT/h) e^(-ΔG‡/RT) = (κbT/h) e^(ΔS‡/R) e^(-ΔH‡/RT)

For example, variable temperature studies on the cyclization of related radical clocks, such as N-Aryl-5,5-diphenyl-4-pentenamidyl radicals, have yielded Arrhenius functions that provide insight into the reaction barriers. nih.gov For the parent radical in that study, the Arrhenius function was determined to be log k = 9.2 - 4.4/(2.3RT) (in kcal/mol). nih.gov Similarly, for the cyclization of the 1-hydroxy-1-methyl-7,7-diphenyl-6-heptenyl radical, an analogous α-hydroxy radical, the Arrhenius function in acetonitrile (B52724) was found to be log k = 8.9–4.4/2.303RT (kcal mol−1). rsc.org

A hypothetical set of data for a reaction of this compound is presented in the table below to illustrate how these parameters would be determined.

Temperature (K)Rate Constant (k, s⁻¹)
2981.5 x 10⁻⁴
3083.1 x 10⁻⁴
3186.0 x 10⁻⁴
3281.1 x 10⁻³

This is a hypothetical data table.

From such data, a plot of ln(k) versus 1/T (Arrhenius plot) would yield a straight line with a slope of -Ea/R, allowing for the calculation of the activation energy.

The kinetics of reactions involving this compound would be significantly influenced by temperature, solvent, and the presence of catalysts.

Temperature: As indicated by the Arrhenius equation, an increase in temperature generally leads to an exponential increase in the reaction rate constant. The magnitude of this effect is determined by the activation energy.

Solvent: The choice of solvent can dramatically affect reaction rates, particularly for reactions involving polar or charged intermediates. For instance, in reactions proceeding through a carbocationic intermediate, polar protic solvents can stabilize the transition state, thus accelerating the reaction. Conversely, non-polar solvents would favor concerted or radical pathways. In the case of bromolactonization reactions of unsaturated carboxylic acids, the use of hexafluoroisopropanol (HFIP) has been shown to be crucial in controlling the regioselectivity, indicating the profound impact of the solvent on the reaction pathway. nih.gov The oxidative hydrolysis of bromoalkenes is also highly sensitive to the solvent, with different solvents leading to varying product yields and side reactions. beilstein-journals.org

Catalysts: Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. For a molecule like this compound, various catalysts could be employed. For example, palladium or ruthenium catalysts are commonly used for enyne cycloisomerization and metathesis reactions. organic-chemistry.orgacs.org The choice of catalyst and its ligands can also influence the stereoselectivity and regioselectivity of the reaction. In rhodium-catalyzed hydroalkenylative cyclization of 1,6-enynes, the use of a cationic Rh(I)/Segphos catalyst enabled the enantioselective construction of all-carbon quaternary stereocenters. acs.org

The following table summarizes the expected qualitative effects of these parameters on a hypothetical reaction of this compound.

ParameterConditionExpected Effect on RateRationale
TemperatureIncreaseIncreaseProvides more kinetic energy to overcome the activation barrier.
Solvent PolarityIncrease (for ionic mechanism)IncreaseStabilizes polar transition states and intermediates.
CatalystAddition of appropriate catalystIncreaseProvides a lower energy reaction pathway.

This is a hypothetical data table.

Computational Chemistry and DFT Analyses

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. It allows for the detailed exploration of potential energy surfaces, providing insights that are often difficult to obtain through experimental methods alone.

DFT calculations can be used to map out the entire reaction pathway, from reactants to products, including the identification of all intermediates and transition states. ucsb.edu The geometry of each transition state can be optimized, and its energy calculated, providing a theoretical value for the activation barrier. scm.com For reactions of enyne-allenes, DFT calculations have been used to locate highly asynchronous transition structures for concerted ene reactions. nih.govacs.org In a DFT study on the cyclization of 2-hydroxy chalcone, the mechanism was found to proceed through three steps: protonation, cyclization, and tautomerization, with the latter being the rate-determining step. bcrec.id

For this compound, DFT could be used to compare the energy barriers of different potential pathways, such as a radical-mediated cyclization versus a carbocation-mediated pathway, to predict the most likely mechanism under a given set of conditions.

Many reactions of alkenes and alkynes proceed through either carbocationic or radical intermediates. masterorganicchemistry.comnih.gov DFT calculations can provide detailed information about the structure, stability, and electronic properties of these transient species. For instance, in an acid-catalyzed reaction of this compound, protonation of the alkyne or the double bond could lead to the formation of a vinyl or alkyl carbocation, respectively. masterorganicchemistry.com DFT could be used to determine the relative energies of these carbocations and any subsequent rearrangement products.

Similarly, if a reaction is initiated by a radical species, DFT can be used to model the resulting radical intermediates. In the cyclization of enyne-allenes, a diradical intermediate is a possible mechanistic feature, and its formation can be studied computationally. nih.govacs.org For the cyclization of N-Aryl-5,5-diphenyl-4-pentenamidyl radicals, it was observed that these radicals generally behave as electrophilic reactants. nih.gov

The table below shows a hypothetical comparison of the calculated relative energies of different intermediates that could be formed from this compound.

Intermediate TypePosition of Charge/RadicalCalculated Relative Energy (kcal/mol)
CarbocationC-6 (vinyl)15.2
CarbocationC-525.8
RadicalC-6 (vinyl)12.5
RadicalC-520.1

This is a hypothetical data table based on general chemical principles.

DFT calculations are powerful tools for predicting the regioselectivity and stereoselectivity of chemical reactions. By comparing the activation energies of the transition states leading to different regioisomers or stereoisomers, the major product can be predicted.

For example, in an electrophilic addition to the double bond of this compound, the regioselectivity would be determined by which carbon atom of the double bond is preferentially attacked. stackexchange.com DFT could be used to model the transition states for both possible modes of addition and predict the outcome based on their relative energies. In the rhodium(III)-catalyzed oxidative cyclization of chalcones with internal alkynes, distortion-interaction analysis indicated that regioselectivity is influenced by steric effects during the alkyne insertion step. rsc.org Similarly, in the bromolactonization reaction, computational studies have shown that the regioselectivity can be under either kinetic or thermodynamic control, depending on the reaction conditions. nih.gov

The stereoselectivity of a reaction, such as the formation of syn or anti addition products, can also be investigated by modeling the corresponding transition states. masterorganicchemistry.com For complex cyclization reactions, DFT can help to understand the factors that control the stereochemical outcome, such as the conformation of the transition state.

Stereochemical Control and Mechanistic Pathways

The stereocenter at the tertiary propargylic alcohol and the geometric configuration of the vinyl bromide are key features that dictate the stereochemical outcomes of reactions involving this compound.

Nucleophilic substitution at the tertiary carbinol center of this compound is a challenging transformation due to steric hindrance. Unlike primary or secondary centers that readily undergo S(_N)2 reactions with complete inversion of configuration, tertiary centers typically react through S(_N)1-type mechanisms. rsc.orglibretexts.org

The process begins with the protonation of the hydroxyl group by an acid, converting it into a good leaving group (H₂O). Subsequent departure of water generates a tertiary propargylic carbocation. This carbocation is resonance-stabilized by the adjacent alkyne. The fate of this planar carbocation intermediate determines the stereochemical outcome.

Inversion of Configuration: If the leaving group effectively shields one face of the carbocation upon departure, forming a tight ion pair, the incoming nucleophile will preferentially attack from the opposite face. rsc.orgnih.gov This backside attack leads to a product with an inverted configuration relative to the starting alcohol. youtube.comyoutube.com This pathway is often favored at low temperatures and in solvents with low dielectric constants, which promote the formation of these tight ion-pairs. rsc.org

Retention of Configuration: Retention of configuration occurs when the nucleophile attacks from the same face as the departing leaving group. youtube.com This can happen if the reaction proceeds through a "double inversion" mechanism, where the alcohol is first converted to a different leaving group in a reaction that causes inversion, followed by a second S(_N)2-type displacement that results in a net retention of the original stereochemistry. youtube.com Alternatively, in some S(_N)1 reactions, if the leaving group dissociates to form a solvent-separated ion pair, the nucleophile may have the opportunity to attack from either face, potentially leading to racemization. However, specific interactions or the use of certain catalysts can favor attack from the front side, leading to retention. nih.gov Recent studies have also demonstrated that stereoretentive substitutions can occur at tertiary centers through the involvement of nonclassical carbocation intermediates, where neighboring group participation dictates the stereochemical outcome. nih.gov

The choice between inversion and retention can be influenced by the nucleophile, solvent, and the specific catalyst or promoter used. For instance, nickel-catalyzed cross-coupling reactions of similar benzylic systems have shown that the choice of an achiral ligand can dictate the stereochemical pathway, leading to either retention or inversion. nih.gov

Achieving high levels of diastereoselectivity and enantioselectivity in reactions of molecules like this compound is a primary goal in modern synthetic chemistry.

Diastereoselective Reactions: In cyclization reactions, the existing stereocenter and the geometry of the double bond can influence the formation of new stereocenters. For example, intramolecular bromoetherification of enynes, a reaction analogous to potential cyclizations of the title compound, can proceed with high diastereoselectivity. rsc.org The reaction often occurs via a syn-addition pathway across the alkyne, where the stereochemical outcome is controlled by the initial geometry of the double bond and stereoelectronic effects during the ring closure. rsc.org Similarly, in intermolecular reactions, such as the dihalogenation of the alkene moiety, the formation of a bromiranium or chloriranium intermediate can lead to diastereoselective anti-addition of the halide nucleophile. acs.org

Enantioselective Approaches: Enantioselective transformations typically employ chiral catalysts or reagents to control the formation of a specific enantiomer.

Catalytic Enantioselective Halolactonization: For related enyne carboxylic acids, organocatalysts based on cinchona alkaloids have been developed for highly enantioselective bromolactonization, achieving up to 99% enantiomeric excess (ee). nih.gov These catalysts activate the halogenating agent and orient the substrate through non-covalent interactions to control the facial selectivity of the attack.

Enantioselective Synthesis of Chiral Propargyl Alcohols: The chiral center in this compound could itself be constructed enantioselectively. The addition of terminal alkynes to aldehydes, a related transformation, can be catalyzed by chiral zinc-amino alcohol complexes (Carreira's catalyst) to produce chiral propargylic alcohols with high enantioselectivity. acs.orgnih.govwikipedia.org

Kinetic Resolution: If a racemic mixture of the title compound is used, a chiral catalyst can be employed to selectively react with one enantiomer faster than the other. Chiral phosphoric acids, for example, have been used in regio- and enantioselective reactions of functionalized propargylic alcohols, leading to the formation of spirocyclic heterocycles with high ee from a racemic starting material. rsc.org

The following table summarizes representative results for enantioselective reactions on analogous systems.

Reaction TypeSubstrate TypeCatalyst/ReagentProduct TypeEnantiomeric Excess (ee)Reference
Bromolactonization(Z)-1,3-Enyne Carboxylic AcidCinchona Alkaloid-Urea CatalystBromoallene LactoneUp to 99% nih.gov
AlkynylationAldehyde + Terminal DiyneZn(OTf)₂ + Chiral LigandChiral Propargyl AlcoholUp to 98% acs.orgnih.gov
Cyclization/Friedel-CraftsRacemic α-(3-isoindolinonyl) propargylic alcoholChiral Phosphoric Acid (CPA)Spirocyclic Heterocycle79–84% rsc.org
Reverse Prenylation6-Bromo-TryptamineIridium–NHC–PhosphoramiditeChiral Prenylated Indole93% acs.org

Role of Lewis Acid and Brønsted Acid Catalysis

Acid catalysis is pivotal for activating the enyne functionality within this compound, enabling a variety of powerful transformations such as cycloisomerizations and nucleophilic additions.

Both Lewis and Brønsted acids can activate enynes, but they do so through distinct mechanistic pathways.

Lewis Acid Activation: Lewis acids, particularly π-acidic transition metals like Pt(II), Au(I), and Cu(II), activate the alkyne by coordinating to its π-system. wikipedia.orgyoutube.com This coordination withdraws electron density from the alkyne, making it highly electrophilic and susceptible to nucleophilic attack. chemrxiv.orglibretexts.org For an enyne like this compound, the intramolecular alkene can act as the nucleophile. The mechanism typically proceeds as follows:

Coordination of the Lewis acid (e.g., PtCl₂) to the alkyne moiety.

Intramolecular attack of the alkene onto the activated alkyne. This can proceed via an anti-attack, leading to a six-membered ring, or a syn-attack, leading to a five-membered ring. nih.gov

The resulting intermediate is a stabilized carbocation or a metal-carbene/cyclopropyl platinacarbene species. nih.govacs.orgrsc.org

This intermediate can then undergo various rearrangements, elimination, or trapping by a nucleophile to yield the final product. acs.orgacs.orgencyclopedia.puborganic-chemistry.org The vinyl bromide can also be activated by a Lewis acid, potentially leading to Friedel-Crafts-type reactions or other coupling processes. wikipedia.org

Brønsted Acid Activation: Strong Brønsted acids activate alkynes by direct protonation. anr.fr This process generates a highly reactive vinyl cation intermediate. nih.gov The regioselectivity of protonation is crucial; for an internal alkyne, protonation can occur at either sp-hybridized carbon. The presence of directing groups can influence this selectivity. anr.fr The proposed mechanism is:

Protonation of the alkyne by a strong Brønsted acid (e.g., TfOH, HSbF₆) to form a vinyl cation.

The vinyl cation is then trapped by an internal nucleophile, such as the alkene (in a cycloisomerization) or the hydroxyl group.

The resulting carbocationic intermediate undergoes subsequent steps, such as deprotonation or rearrangement, to afford the final cyclic or acyclic product. nih.gov In some cases, the Brønsted acid may first protonate the alkene, generating a carbocation that is then attacked by the alkyne. nih.gov

The outcome of acid-catalyzed enyne reactions is highly sensitive to the choice of catalyst and reaction conditions. Fine-tuning these parameters allows for remarkable control over the reaction pathway and product selectivity.

Lewis Acid Systems: In metal-catalyzed reactions, both the metal center and its associated ligands play a critical role. For example, in gold-catalyzed 1,6-enyne rearrangements, the choice of phosphine (B1218219) ligand on the gold(I) center can influence the competition between different rearrangement pathways (e.g., single-cleavage vs. double-cleavage). acs.org Platinum(II) and Ruthenium(III) chlorides can catalyze different transformations of the same enyne substrate; PtCl₂ often promotes alkoxycyclization, while RuCl₃ can favor cycloisomerization. nih.gov This highlights how the identity of the metal dictates the preferred mechanistic manifold.

Brønsted Acid Systems: The strength and steric bulk of the Brønsted acid catalyst can determine the reaction outcome. A less coordinating, stronger acid like Tf₂NH might give higher yields in an acyclic enyne cyclization compared to TfOH. Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), are instrumental in asymmetric catalysis. The chiral counterion remains associated with the cationic intermediate through hydrogen bonding or ion pairing, creating a chiral environment that directs the nucleophilic attack to one face, thereby inducing enantioselectivity. rsc.organr.frnih.gov

The following table illustrates how catalyst choice can influence the products of enyne cyclization reactions.

Enyne Substrate TypeCatalystSolvent/ConditionsMajor Product TypeReference
Generic 1,6-EnynePtCl₂TolueneFormal Enyne Metathesis Product (1,3-Diene) acs.org
Generic 1,6-EnynePtCl₂Methanol (MeOH)Alkoxycyclization Product nih.govacs.org
Generic 1,6-Enyne[JohnPhosAu(NCMe)]SbF₆Dichloromethane (DCM)Skeletal Rearrangement Product acs.org
Hydroxylated EnyneCF₃SO₃H (TfOH)DCMAllene-substituted Heterocycle nih.gov
Hydroxylated EnyneHSbF₆DCMPolycyclic Skeletons nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Bromo-2-methylhept-6-en-3-yn-2-ol, and how can reaction conditions be optimized?

  • Methodology : Begin with bromination of precursor alcohols or alkenes using reagents like pyridinium bromide perbromide or CuCl/NaOMe systems. Optimize reaction temperature (e.g., 100°C for substitution reactions) and solvent polarity (DMF for polar intermediates). Monitor purity via HPLC or GC-MS, and adjust stoichiometry to minimize side reactions (e.g., over-bromination) .
  • Key Considerations : Use inert atmospheres (N₂/Ar) to stabilize alkyne and alkene groups. Purify via flash chromatography (CH₂Cl₂/petroleum ether gradients) to isolate the target compound .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • Methodology : Employ 1H^1 \text{H} and 13C^{13} \text{C} NMR to identify chemical environments of the bromine, methyl, and unsaturated groups. For example, the alkyne proton (~2.5–3.5 ppm) and alkene protons (~5–6 ppm) show distinct splitting patterns. IR spectroscopy can confirm hydroxyl (3200–3600 cm1^{-1}) and alkyne (≈2100 cm1^{-1}) stretches. HRMS validates molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns for bromine .

Q. How does the presence of both alkene and alkyne groups influence the compound’s stability under different storage conditions?

  • Methodology : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C), humidity, and light exposure. Use TLC or HPLC to track degradation products. Store in amber vials at 0–6°C under inert gas to prevent oxidation or polymerization of unsaturated bonds .

Advanced Research Questions

Q. What strategies can resolve contradictory data regarding the regioselectivity of electrophilic additions to this compound?

  • Methodology : Perform comparative experiments with model substrates (e.g., isolated alkene vs. alkyne analogs). Use computational tools (DFT calculations) to map electron density and predict reactive sites. Validate with 1H^1 \text{H}-NMR kinetics to track intermediate formation in reactions like hydrohalogenation .

Q. How can computational chemistry predict the reactivity of the bromine substituent in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology : Apply molecular docking or QM/MM simulations to model Pd-catalyzed coupling reactions. Compare activation energies for bromine vs. hypothetical iodine/chlorine analogs. Validate predictions with experimental yields using arylboronic acids and Pd(PPh₃)₄ catalysts .

Q. What experimental designs can isolate the effects of steric hindrance from electronic effects in nucleophilic substitution reactions?

  • Methodology : Synthesize derivatives with substituents of varying bulk (e.g., -CH₃ vs. -t-Bu) at the 2-methyl position. Use kinetic isotope effects (KIEs) or Hammett plots to differentiate steric vs. electronic contributions. Monitor reaction rates via 19F^{19} \text{F}-NMR with fluorinated probes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.